Journal Name:Chemical Science
Journal ISSN:2041-6520
IF:7.6
Journal Website:https://pubs.rsc.org/en/journals/journalissues/sc
Year of Origin:2010
Publisher:Royal Society of Chemistry
Number of Articles Per Year:1413
Publishing Cycle:
OA or Not:Not
Catalytic, asymmetric carbon–nitrogen bond formation using metal nitrenoids: from metal–ligand complexes via metalloporphyrins to enzymes
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04661C
The introduction of nitrogen atoms into small molecules is of fundamental importance and it is vital that ever more efficient and selective methods for achieving this are developed. With this aim, the potential of nitrene chemistry has long been appreciated but its application has been constrained by the extreme reactivity of these labile species. This liability however can be attenuated by complexation with a transition metal and the resulting metal nitrenoids have unique and highly versatile reactivity which includes the amination of certain types of aliphatic C–H bonds as well as reactions with alkenes to afford aziridines. At least one new chiral centre is typically formed in these processes and the development of catalysts to exert control over enantioselectivity in nitrenoid-mediated amination has become a growing area of research, particularly over the past two decades. Compared with some synthetic methods, metal nitrenoid chemistry is notable in that chemists can draw from a diverse array of metals and catalysts , ranging from metal–ligand complexes, bearing a variety of ligand types, via bio-inspired metalloporphyrins, all the way through to, very recently, engineered enzymes themselves. In the latter category in particular, rapid progress is being made, the rate of which suggests that this approach may be instrumental in addressing some of the outstanding challenges in the field. This review covers key developments and strategies that have shaped the field, in addition to the latest advances, up until September 2023.
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Flexibility in zeolites: origin, limits, and evaluation
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03934J
Numerous pieces of evidence in the literature suggest that zeolitic materials exhibit significant intrinsic flexibility as a consequence of the spring-like behavior of Si–O and Al–O bonds and the distortion ability of Si–O–Si and Al–O–Si angles. Understanding the origin of flexibility and how it may be tuned to afford high adsorption selectivity in zeolites is a big challenge. Zeolite flexibility may be triggered by changes in temperature, pressure, or chemical composition of the framework and extra-framework compounds, as well as by the presence of guest molecules. Therefore, zeolite flexibility can be classified into three categories: (i) temperature and pressure-induced flexibility; (ii) guest-induced flexibility; and (iii) compositionally-induced flexibility. An outlook on zeolite flexibility and the challenges met during the precise experimental evaluations of zeolites will be discussed. Overcoming these challenges will provide an important tool for designing novel selective adsorbents.
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The decisive role of electrostatic interactions in transport mode and phase segregation of lithium ions in LiFePO4†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04297A
Understanding the mechanism of slow lithium ion (Li+) transport kinetics in LiFePO4 is not only practically important for high power density batteries but also fundamentally significant as a prototypical ion-coupled electron transfer process. Substantial evidence has shown that the slow ion transport kinetics originates from the coupled transfer between electrons and ions and the phase segregation of Li+. Combining a model Hamiltonian analysis and DFT calculations, we reveal that electrostatic interactions play a decisive role in coupled charge transfer and Li+ segregation. The obtained potential energy surfaces prove that ion–electron coupled transfer is the optimal reaction pathway due to electrostatic attractions between Li+ and e− (Fe2+), while prohibitively large energy barriers are required for separate electron tunneling or ion hopping to overcome the electrostatic energy between the Li+–e− (Fe2+) pair. The model reveals that Li+–Li+ repulsive interaction in the [010] transport channels together with Li+–e− (Fe2+)–Li+ attractive interaction along the [100] direction cause the phase segregation of Li+. It explains why the thermodynamically stable phase interface between Li-rich and Li-poor phases in LiFePO4 is perpendicular to [010] channels.
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A breath of sunshine: oxygenic photosynthesis by functional molecular architectures
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03780K
The conversion of light into chemical energy is the game-changer enabling technology for the energetic transition to renewable and clean solar fuels. The photochemistry of interest includes the overall reductive/oxidative splitting of water into hydrogen and oxygen and alternatives based on the reductive conversion of carbon dioxide or nitrogen, as primary sources of energy-rich products. Devices capable of performing such transformations are based on the integration of three sequential core functions: light absorption, photo-induced charge separation, and the photo-activated breaking/making of molecular bonds via specific catalytic routes. The key to success does not rely simply on the individual components' performance, but on their optimized integration in terms of type, number, geometry, spacing, and linkers dictating the photosynthetic architecture. Natural photosynthesis has evolved along this concept, by integrating each functional component in one specialized “body” (from the Greek word “soma”) to enable the conversion of light quanta with high efficiency. Therefore, the natural “quantasome” represents the key paradigm to inspire man-made constructs for artificial photosynthesis. The case study presented in this perspective article deals with the design of artificial photosynthetic systems for water oxidation and oxygen production, engineered as molecular architectures then rendered on electrodic surfaces. Water oxidation to oxygen is indeed the pervasive oxidative reaction used by photosynthetic organisms, as the source of reducing equivalents (electrons and protons) to be delivered for the processing of high-energy products. Considering the vast and abundant supply of water (including seawater) as a renewable source on our planet, this is also a very appealing option for photosynthetic energy devices. We will showcase the progress in the last 15 years (2009–2023) in the strategies for integrating functional building blocks as molecular photosensitizers, multi-redox water oxidation catalysts and semiconductor materials, highlighting how additional components such as redox mediators, hydrophilic/hydrophobic pendants, and protective layers can impact on the overall photosynthetic performance. Emerging directions consider the modular tuning of the multi-component device, in order to target a diversity of photocatalytic oxidations, expanding the scope of the primary electron and proton sources while enhancing the added-value of the oxidation product beyond oxygen: the selective photooxidation of organics combines the green chemistry vision with renewable energy schemes and is expected to explode in coming years.
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Halogen bonding with carbon: directional assembly of non-derivatised aromatic carbon systems into robust supramolecular ladder architectures†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04191C
Carbon, although the central element in organic chemistry, has been traditionally neglected as a target for directional supramolecular interactions. The design of supramolecular structures involving carbon-rich molecules, such as arene hydrocarbons, has been limited almost exclusively to non-directional π-stacking, or derivatisation with heteroatoms to introduce molecular assembly recognition sites. As a result, the predictable assembly of non-derivatised, carbon-only π-systems using directional non-covalent interactions remains an unsolved fundamental challenge of solid-state supramolecular chemistry. Here, we propose and validate a different paradigm for the reliable assembly of carbon-only aromatic systems into predictable supramolecular architectures: not through non-directional π-stacking, but via specific and directional halogen bonding. We present a systematic experimental, theoretical and database study of halogen bonds to carbon-only π-systems (C–I⋯πC bonds), focusing on the synthesis and structural analysis of cocrystals with diversely-sized and -shaped non-derivatised arenes, from one-ring (benzene) to 15-ring (dicoronylene) polycyclic atomatic hydrocarbons (PAHs), and fullerene C60, along with theoretical calculations and a systematic analysis of the Cambridge Structural Database. This study establishes C–I⋯πC bonds as directional interactions to arrange planar and curved carbon-only aromatic systems into predictable supramolecular motifs. In >90% of herein presented structures, the C–I⋯πC bonds to PAHs lead to a general ladder motif, in which the arenes act as the rungs and halogen bond donors as the rails, establishing a unique example of a supramolecular synthon based on carbon-only molecules. Besides fundamental importance in the solid-state and supramolecular chemistry of arenes, this synthon enables access to materials with exciting properties based on simple, non-derivatised aromatic systems, as seen from large red and blue shifts in solid-state luminescence and room-temperature phosphorescence upon cocrystallisation.
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Contents list
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC90223D
The first page of this article is displayed as the abstract.
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Inside front cover
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC90222F
A graphical abstract is available for this content
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Tethered together: DASA design towards aqueous compatibility†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC02835F
Donor–acceptor Stenhouse adducts (DASAs) are an exciting class of photoswitches due to their facile tunability, visible light absorbance, and negative photochromism. While they have shown use in a variety of applications, to date all reported DASA derivatives have low equilibrium and/or poor photoswitching in polar protic solvents, which is vital for moving towards applications in biological systems. We demonstrate a strategy to introduce a substitution on the DASA triene that results in derivatives that are stable and have high dark equilibrium of the open form in polar protic solvents. Decreasing the charge separation of these new derivatives also allows for reversible switching in polar and protic solvents including THF : water mixtures.
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A highly diastereoselective strain-release Doyle–Kirmse reaction: access to functionalized difluoro(methylene)cyclopropanes†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04749K
Difluoro(methylene)cyclopropanes (F2MCPs) show better anti-cancer properties and chemical reactivities compared to their nonfluorinated analogues. However, catalytic stereoselective methods to access these privileged motifs still remain a challenging goal. The Doyle–Kirmse reaction is a powerful strategy for the concomitant formation of carbon–carbon and carbon–sulfur bonds. Although the enantioselective variants of this reaction have been achieved with high levels of selectivity, the methods that control the diastereoselectivity have been only moderately successful. Herein, we report a catalytic, highly diastereoselective strain-release Doyle–Kirmse reaction for synthesizing functionalized F2MCPs using an inexpensive copper catalyst. The transformation proceeds under mild conditions and displays excellent functional group compatibility on both diazo compounds and difluorocyclopropenyl methyl sulfane/selane derivatives. Furthermore, the obtained products were efficiently transformed into valuable building blocks, such as functionalized spiroheterocycles, difluorocyclopropanes, and skipped dienes.
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Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03543C
Membrane proteins play essential roles in a number of biological processes, and their structures are important in elucidating such processes at the molecular level and also for rational drug design and development. Membrane protein structure determination is notoriously challenging compared to that of soluble proteins, due largely to the inherent instability of their structures in non-lipid environments. Micelles formed by conventional detergents have been widely used for membrane protein manipulation, but they are suboptimal for long-term stability of membrane proteins, making downstream characterization difficult. Hence, there is an unmet need for the development of new amphipathic agents with enhanced efficacy for membrane protein stabilization. In this study, we designed and synthesized a set of glucoside amphiphiles with a melamine core, denoted melamine-cored glucosides (MGs). When evaluated with four membrane proteins (two transporters and two G protein-coupled receptors), MG-C11 conferred notably enhanced stability compared to the commonly used detergents, DDM and LMNG. These promising findings are mainly attributed to a unique feature of the MGs, i.e., the ability to form dynamic water-mediated hydrogen-bond networks between detergent molecules, as supported by molecular dynamics simulations. Thus, MG-C11 is the first example of a non-peptide amphiphile capable of forming intermolecular hydrogen bonds within a protein–detergent complex environment. Detergent micelles formed via a hydrogen-bond network could represent the next generation of highly effective membrane-mimetic systems useful for membrane protein structural studies.
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Poly-pnictogen bonding: trapping halide ions by a tetradentate antimony(iii) Lewis acid†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04594C
A highly halide affine, tetradentate pnictogen-bonding host-system based on the syn-photodimer of 1,8-diethynylanthracene was synthesized by a selective tin-antimony exchange reaction. The host carries four CC–Sb(C2F5)2 units and has been investigated regarding its ability to act as a Lewis acidic host component for the cooperative trapping of halide ions (F−, Cl−, Br−, I−). The chelating effect makes this host-system superior to its bidentate derivative in competition experiments. It represents a charge-reversed crown-4 and has the ability to dissolve otherwise poorly soluble salts like tetra-methyl-ammonium chloride. Its NMR-spectroscopic properties make it a potential probe for halide ions in solution. Insights into the structural properties of the halide adducts by X-ray diffraction and computational methods (DFT, QTAIM, IQA) reveal a complex interplay of attractive pnictogen bonding interactions and Coulomb repulsion.
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The magic of biaryl linkers: the electronic coupling through them defines the propensity for excited-state symmetry breaking in quadrupolar acceptor–donor–acceptor fluorophores†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03812B
Charge transfer (CT) is key for molecular photonics, governing the optical properties of chromophores comprising electron-rich and electron-deficient components. In photoexcited dyes with an acceptor–donor–acceptor or donor–acceptor–donor architecture, CT breaks their quadrupolar symmetry and yields dipolar structures manifesting pronounced solvatochromism. Herein, we explore the effects of electronic coupling through biaryl linkers on the excited-state symmetry breaking of such hybrid dyes composed of an electron-rich core, i.e., 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP), and pyrene substituents that can act as electron acceptors. Experimental and theoretical studies reveal that strengthening the donor–acceptor electronic coupling decreases the CT rates and the propensity for symmetry breaking. We ascribe this unexpected result to effects of electronic coupling on the CT thermodynamics, which in its turn affects the CT kinetics. In cases of intermediate electronic coupling, the pyrene-DHPP conjugates produce fluorescence spectra, spreading over the whole visible range, that in addition to the broad CT emission, show bands from the radiative deactivation of the locally excited states of the donor and the acceptors. Because the radiative deactivation of the low-lying CT states is distinctly slow, fluorescence from upper locally excited states emerge leading to the observed anti-Kasha behaviour. As a result, these dyes exhibit white fluorescence. In addition to demonstrating the multifaceted nature of the effects of electronic coupling on CT dynamics, these chromophores can act as broad-band light sources with practical importance for imaging and photonics.
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Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04549H
Enol silyl ethers are versatile, robust, and readily accessible substrates widely used in chemical synthesis. However, the conventional reactivity of these motifs has been limited to classical two electron (2-e) enolate-type chemistry with electrophilic partners or as radical acceptors in one electron (1-e) reactivity leading, in both cases, to exclusive α-monofunctionalization of carbonyls. Herein we describe a mild, fast, and operationally simple one-step protocol that combines readily available fluoroalkyl halides, silyl enol ethers, and, for the first time, hetero(aryl) Grignard reagents to promote selective dicarbofunctionalization of enol silyl ethers. From a broader perspective, this work expands the synthetic utility of enol silyl ethers and establishes bisphosphine–iron catalysis as enabling technology capable of orchestrating selective C–C bond formations with short-lived α-silyloxy radicals with practical implications towards sustainable chemical synthesis.
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A role of intermolecular interaction modulating thermal diffusivity in organosuperelastic and organoferroelastic cocrystals†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03155A
Although the finding of superelasticity and ferroelasticity in organic crystals has been serendipitous, an increasing number of organic crystals with such deformation properties have been witnessed. Understanding the structure–property relationship can aid in the rational selection of intermolecular interactions to design organic crystals with desired superelastic or ferroelastic properties. In this study, we investigated the mechanical deformation in two cocrystals, prepared with the parent compound, 1,4-diiodotetrafluorobenzene with two coformers, 1,2-bis(4-pyridyl)ethane and pyrene. The parent compound and coformers were chosen to introduce distinct weak interactions such as halogen bonds and C–H⋯F, and π⋯π interactions in the crystal structure. The two cocrystals exhibited different mechanical deformations, superelasticity, and ferroelasticity, respectively. The single-crystal X-ray diffraction and energy framework analysis of the crystal structure of the cocrystals revealed that both deformations were caused by mechanical twinning. Interestingly, a difference in the extent of deformation was observed, modulated by a combination of strong and weak intermolecular interactions in the superelastic cocrystal, and only weak interaction in the ferroelastic one. In this comparison, the superelastic cocrystal exhibited higher thermal diffusivity than the ferroelastic cocrystal, indicating the presence of symmetrical and relatively robust intermolecular interactions in the superelastic cocrystal.
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Modular preparation of cationic bipyridines and azaarenes via C–H activation†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04864K
Bipyridines are ubiquitous in organic and inorganic chemistry because of their redox and photochemical properties and their utility as ligands to transition metals. Cationic substituents on bipyridines and azaarenes are valuable as powerful electron-withdrawing functionalities that also enhance solubility in polar solvents, but there are no general methods for direct functionalization. A versatile method for the preparation of trimethylammonium- and triarylphosphonium-substituted bipyridines and azaheterocycles is disclosed. This methodology showcases a C–H activation of pyridine N-oxides that enables a highly modular and scalable synthesis of a diverse array of cationically charged azaarenes. The addition of trimethylammonium functionalities on bipyridine derivatives resulted in more anodic reduction potentials (up to 700 mV) and increased electrochemical reversibility compared to the neutral unfunctionalized bipyridine. Additonally, metallation of 4-triphenylphosphinated biquinoline to make the corresponding Re(CO)3Cl complex resulted in reduction potentials 400 mV more anodic than the neutral derivative.
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Synergistic coupling of interface ohmic contact and LSPR effects over Au/Bi24O31Br10 nanosheets for visible-light-driven photocatalytic CO2 reduction to CO†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03474G
The challenge of synergistically optimizing different mechanisms limits the further improvement of plasmon-mediated photocatalytic activities. In this work, an Au/Bi24O31Br10 composite, combining an interface ohmic contact and localized surface plasmon resonance (LSPR), is prepared by a thermal reduction method. The LSPR effect induces the local resonance energy transfer effect and the local electric field enhancement effect, while the interface ohmic contact forms a stronger interface electric field. The novel synergistic interaction between the interface ohmic contact and LSPR drives effective charge separation and provides more active sites for the adsorption and activation of CO2 with improved photocatalytic efficiency. The optimized 0.6 wt% Au (5.7 nm) over Bi24O31Br10 nanosheets showed an apparently improved photocatalytic activity without any sacrificial reagents, specifically CO and O2 yields of 44.92 and 17.83 μmol g−1 h−1, and demonstrated superior stability (only lost 6%) after continuous reaction for 48 h, nearly 5-fold enhanced compared to Bi24O31Br10 and a great advantage compared with other bismuth-based photocatalysts.
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Net-clipping as a top-down approach for the prediction of topologies of MOFs built from reduced-symmetry linkers†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04406H
Reticular materials constructed from regular molecular building blocks (MBBs) have been widely explored in the past three decades. Recently, there has been increasing interest in the assembly of novel, intricate materials using less-symmetric ligands; however, current methods for predicting structure are not amenable to this increased complexity. To address this gap, we propose herein a generalised version of the net-clipping approach for anticipating the topology of metal–organic frameworks (MOFs) assembled from organic linkers and different polygonal and polyhedral MBBs. It relies on the generation of less-symmetric nets with less-connected linkers, via the rational deconstruction of more-symmetric and more-connected linkers in edge-transitive nets. We applied our top-down strategy to edge-transitive nets containing 4-c tetrahedral, 6-c hexagonal, 8-c cubic or 12-c hexagonal prism linkers, envisaging the formation of 102 derived and 46 clipped nets. Among these, we report 33 new derived nets (icn7–icn39) and 6 new clipped nets (icn1–icn6). Importantly, the feasibility of using net-clipping to anticipate clipped nets is supported by literature examples and new experimental additions. Finally, we suggest and illustrate that net-clipping can be extended to less-regular, non-edge transitive nets as well as to covalent–organic frameworks (COFs), thus opening new avenues for the rational design of new reticular materials exhibiting unprecedented topologies.
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Bioorthogonal dissociative rhenium(i) photosensitisers for controlled immunogenic cell death induction†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04903E
Photosensitisers for photoimmunotherapy with high spatiotemporal controllability are rare. In this work, we designed rhenium(I) polypyridine complexes modified with a tetrazine unit via a bioorthogonally activatable carbamate linker as bioorthogonally dissociative photosensitisers for the controlled induction of immunogenic cell death (ICD). The complexes displayed increased emission intensities and singlet oxygen (1O2) generation efficiencies upon reaction with trans-cyclooct-4-enol (TCO-OH) due to the separation of the quenching tetrazine unit from the rhenium(I) polypyridine core. One of the complexes containing a poly(ethylene glycol) (PEG) group exhibited negligible dark cytotoxicity but showed greatly enhanced (photo)cytotoxic activity towards TCO-OH-pretreated cells upon light irradiation. The reason is that TCO-OH allowed the synergistic release of the more cytotoxic rhenium(I) aminomethylpyridine complex and increased 1O2 generation. Importantly, the treatment induced a cascade of events, including lysosomal dysfunction, autophagy suppression and ICD. To the best of our knowledge, this is the very first example of using bioorthogonal dissociation reactions as a trigger to realise photoinduced ICD, opening up new avenues for the development of innovative photoimmunotherapeutic agents.
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Identification of non-conventional small molecule degraders and stabilizers of squalene synthase†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04064J
Squalene synthase (SQS) is an essential enzyme in the mevalonate pathway, which controls cholesterol biosynthesis and homeostasis. Although catalytic inhibitors of SQS have been developed, none have been approved for therapeutic use so far. Herein we sought to develop SQS degraders using targeted protein degradation (TPD) to lower overall cellular cholesterol content. We found that KY02111, a small molecule ligand of SQS, selectively causes SQS to degrade in a proteasome-dependent manner. Unexpectedly, compounds based on the same scaffold linked to E3 ligase recruiting ligands led to SQS stabilization. Proteomic analysis found KY02111 to reduce only the levels of SQS, while lipidomic analysis determined that KY02111-induced degradation lowered cellular cholesteryl ester content. Stabilizers shielded SQS from its natural turnover without recruiting their matching E3 ligase or affecting enzymatic target activity. Our work shows that degradation of SQS is possible despite a challenging biological setting and provides the first chemical tools to degrade and stabilize SQS.
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Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04199A
Palladium-catalyzed reactions that involve functionalized substrates are oftentimes problematic. Those involving aryl or heteroaryl bromides that are either resistant to, or inefficient in such couplings present challenges that are difficult to overcome and may require development of an entirely new route, or worse, no opportunity to install the desired group using a standard coupling strategy. In this report, we describe a solution that allows for the in situ conversion of such bromo educts to transient iodide derivatives that can be made and used under environmentally responsible conditions, for subsequent reactions to highly functionalized, complex targets.
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15102
SCI Journal Division of the Chinese Academy of Sciences
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